Zemprocitinib

JAK-STAT signaling Kinase selectivity profiling Autoimmune disease research

Researchers investigating JAK/STAT signaling require precise isoform selectivity to avoid confounding variables from pan-JAK or near-equipotent inhibitors. Zemprocitinib delivers potent JAK1 inhibition (IC50 = 5.95 nM) with a 23.7-fold selectivity window over JAK2 (141.3 nM) and 20-fold over TYK2 (119 nM), enabling clean delineation of JAK1-dependent pathways (IL-6, IFN-α/β/γ). • Phase III-validated: ACR20 74.0% at Week 12 in bDMARD-IR RA (P<0.0001); NDA accepted for atopic dermatitis (2026) • Orally bioavailable tricyclic scaffold (MW 345.42, C16H19N5O2S) • ≥98% purity; global shipping at ambient temperature.

Molecular Formula C16H19N5O2S
Molecular Weight 345.4 g/mol
CAS No. 2417414-44-7
Cat. No. B12362546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZemprocitinib
CAS2417414-44-7
Molecular FormulaC16H19N5O2S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC12CC(C1)(C2)N3C=NC4=CN=C5C(=C43)C=CN5
InChIInChI=1S/C16H19N5O2S/c1-2-5-24(22,23)20-15-7-16(8-15,9-15)21-10-19-12-6-18-14-11(13(12)21)3-4-17-14/h3-4,6,10,20H,2,5,7-9H2,1H3,(H,17,18)
InChIKeyWBKCMWRKRQABQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zemprocitinib: Selective JAK1 Inhibitor


Zemprocitinib (also designated as LNK01001) is a small-molecule Janus kinase (JAK) inhibitor with a molecular weight of 345.42 Da (C16H19N5O2S) . In biochemical kinase assays, zemprocitinib demonstrates potent inhibition of JAK1 with an IC50 of 5.95 nM, while exhibiting 24-fold lower potency against JAK2 (IC50 = 141.3 nM) and 20-fold lower potency against TYK2 (IC50 = 119 nM), indicating clear JAK1 selectivity . The compound is orally active and binds to the ATP-binding pocket of JAK1, blocking downstream kinase activity involved in inflammatory cytokine signaling . Zemprocitinib is structurally disclosed in patent WO2020088659A1 (Lynk Pharmaceuticals) and has completed Phase III clinical trials for rheumatoid arthritis and atopic dermatitis in China, with an NDA accepted for atopic dermatitis as of 2026 [1].

Zemprocitinib: JAK Inhibitor Substitution Risks


JAK inhibitors are not functionally interchangeable due to substantial variations in isoform selectivity profiles, which directly govern differential inhibition of cytokine signaling pathways and downstream therapeutic windows . Zemprocitinib exhibits a distinctive selectivity fingerprint characterized by high JAK1 potency (IC50 = 5.95 nM) combined with markedly reduced activity against JAK2 (IC50 = 141.3 nM) and TYK2 (IC50 = 119 nM) . In contrast, widely used comparators such as baricitinib demonstrate near-equipotent JAK1/JAK2 inhibition (IC50 = 5.9/5.7 nM) [1], while tofacitinib exhibits broader pan-JAK activity [2]. Even among nominally 'JAK1-selective' agents, quantitative selectivity margins differ substantially; upadacitinib shows JAK1 IC50 values ranging from 43–47 nM , filgotinib reports JAK1 IC50 of 10 nM , and abrocitinib exhibits JAK1 IC50 of 29.2 nM [3]. These divergent biochemical profiles translate to distinct cellular and in vivo pharmacodynamic signatures that preclude simple substitution without introducing confounding variables into experimental design. The quantitative evidence presented below establishes the specific, measurable parameters by which zemprocitinib differs from its closest analogs, enabling informed selection decisions based on reproducible experimental criteria.

Zemprocitinib: Differentiation Evidence


Biochemical JAK1 Selectivity vs. Upadacitinib

Zemprocitinib demonstrates superior JAK1 biochemical potency (IC50 = 5.95 nM) compared to upadacitinib (IC50 = 43–47 nM), representing an approximately 7.2-fold higher potency at the primary target . In cellular assays, upadacitinib exhibits JAK1 IC50 = 14 nM (0.014 μM), JAK2 IC50 = 593 nM (0.593 μM), yielding a cellular selectivity window of approximately 42-fold for JAK1 over JAK2 . While cellular IC50 data for zemprocitinib are not publicly disclosed, the biochemical selectivity margin of 24-fold (141.3 nM / 5.95 nM) provides a quantitative benchmark for target engagement that exceeds the biochemical margin reported for upadacitinib in some assay systems [1]. This differential potency profile may translate to distinct concentration-response relationships in experimental systems.

JAK-STAT signaling Kinase selectivity profiling Autoimmune disease research

JAK1 Selectivity Profile vs. Baricitinib

Zemprocitinib exhibits a JAK1/JAK2 selectivity ratio of 23.7-fold (141.3 nM / 5.95 nM) and a JAK1/TYK2 ratio of 20.0-fold (119 nM / 5.95 nM) . This contrasts sharply with baricitinib, which demonstrates near-equipotent JAK1/JAK2 inhibition with a selectivity ratio of approximately 1.0-fold (JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM) [1]. Filgotinib exhibits an intermediate selectivity profile with JAK1 IC50 = 10 nM and JAK2 IC50 = 28 nM, yielding a JAK1/JAK2 ratio of 2.8-fold . Abrocitinib, another selective JAK1 inhibitor, shows JAK1 IC50 = 29.2 nM and JAK2 IC50 = 803 nM, providing a 27.5-fold selectivity ratio [2]. The quantitative selectivity fingerprint of zemprocitinib positions it among the more JAK1-selective agents in the class while maintaining nanomolar potency.

JAK isoform selectivity Cytokine signaling inhibition Off-target kinase profiling

Phase III Rheumatoid Arthritis Efficacy

In a randomized, double-blind, placebo-controlled Phase III trial (NCT06276998) enrolling 430 patients with moderate-to-severe active rheumatoid arthritis who had inadequate response to biologic DMARDs (bDMARD-IR), zemprocitinib 12 mg twice daily achieved an ACR20 response rate of 79.1% at Week 24 compared to 39.7% for placebo (P < 0.0001), representing a treatment difference of 39.4 percentage points [1]. At Week 12, ACR20 response rates were 74.0% for zemprocitinib versus 29.9% for placebo (P < 0.0001) [1]. For cross-trial context, upadacitinib 15 mg once daily achieved an ACR20 response rate of 65% at Week 12 in the SELECT-BEYOND trial, which enrolled a comparable bDMARD-IR population [2]. While direct head-to-head trials are lacking, the numerically higher response rate observed with zemprocitinib in a similar patient population warrants consideration in procurement decisions for RA-focused research programs.

Rheumatoid arthritis ACR20 response bDMARD-IR population JAK1 inhibitor efficacy

Phase III Atopic Dermatitis Efficacy

In a Phase III clinical trial evaluating zemprocitinib in 356 patients with moderate-to-severe atopic dermatitis (AD), the 12 mg cohort demonstrated a 38.1 percentage point improvement over placebo in the proportion of patients achieving EASI-75 (≥75% improvement in Eczema Area and Severity Index), while the 24 mg cohort achieved a 46.4 percentage point difference [1]. Additionally, the study met its co-primary endpoint of a ≥2-point improvement in the Investigator's Global Assessment (IGA), with the 12 mg cohort showing a 30% improvement over placebo and the 24 mg cohort showing a 31% improvement [1]. Statistically significant improvements were also observed across secondary endpoints including itch reduction and quality-of-life measures [1]. These data establish zemprocitinib's dose-dependent efficacy in AD and support its differentiation from alternative JAK inhibitors evaluated in dermatologic indications.

Atopic dermatitis EASI-75 Pruritus JAK1 inhibitor dermatology

Safety: Hematologic & Hepatic Events

In the Phase III atopic dermatitis trial, no serious adverse reactions related to decreases in hemoglobin, neutrophils, or lymphocytes were observed, and no safety concerns associated with elevations in the liver enzymes ALT or AST were reported [1]. In the Phase III rheumatoid arthritis trial, the majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity (Grade 1–2), and the incidence of serious adverse events was comparable between the zemprocitinib and placebo groups [2]. The company has reported that zemprocitinib's safety profile 'demonstrated competitive characteristics relative to other reported JAK inhibitors' [3]. For class-level context, JAK inhibitors including upadacitinib and tofacitinib carry FDA boxed warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis [4]. While long-term safety data for zemprocitinib are still maturing, the absence of hematologic and hepatic safety signals in Phase III trials represents a measurable differentiation parameter.

JAK inhibitor safety Hematologic toxicity Hepatic safety Adverse event profiling

Chemical Scaffold & Intellectual Property

Zemprocitinib contains a tricyclic core scaffold (3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaene) that is structurally distinct from the pyrrolopyrimidine-based cores of upadacitinib, the pyrazolopyrimidine core of filgotinib, and the azetidine-containing pyrrolopyrimidine of baricitinib [1]. The compound is protected under patent WO2020088659A1 (filed 2019, published 2020) and US20220009927 (published 2022), assigned to Lynk Pharmaceuticals [2]. This structural differentiation provides zemprocitinib with a unique intellectual property position and a distinct chemical series for structure-activity relationship (SAR) studies. The compound's InChIKey (WBKCMWRKRQABQF-UHFFFAOYSA-N) and canonical SMILES string (CCCS(=O)(=O)NC12CC(C1)(C2)N3C=NC4=CN=C5C(=C43)C=CN5) are formally registered in the IUPHAR/BPS Guide to Pharmacology database [3].

Chemical structure Intellectual property Scaffold differentiation Medicinal chemistry

Zemprocitinib: Research Applications


In Vitro JAK1-Selective Studies

Zemprocitinib is optimally suited for in vitro kinase assays and cellular signaling studies where precise JAK1 selectivity is required and JAK2-sparing activity is a critical experimental parameter. With a JAK1 IC50 of 5.95 nM and a 23.7-fold selectivity window over JAK2 (141.3 nM), the compound enables concentration-response experiments that delineate JAK1-dependent versus JAK2-dependent cytokine signaling pathways . This selectivity profile is particularly relevant for studies investigating IL-6, IFN-α/β, and IFN-γ signaling, where JAK1 plays a dominant role but JAK2 inhibition may confound interpretation of erythropoietin and thrombopoietin pathway effects .

Preclinical RA Models: bDMARD-Resistant

Based on Phase III clinical data demonstrating an ACR20 response rate of 74.0% at Week 12 and 79.1% at Week 24 in bDMARD-IR patients (vs. placebo 29.9% and 39.7%, respectively; P < 0.0001) [1], zemprocitinib is a candidate reference compound for preclinical RA models involving treatment-resistant disease. The compound's oral bioavailability supports in vivo dosing in rodent collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models, with dosing extrapolation informed by the clinical 12 mg BID regimen . Researchers investigating mechanisms of biologic resistance or evaluating combination strategies with csDMARDs may find the compound's validated clinical efficacy in this population directly relevant.

Atopic Dermatitis Models: Pruritus Endpoints

The Phase III atopic dermatitis data establish dose-dependent efficacy for zemprocitinib, with EASI-75 response differences versus placebo of 38.1% (12 mg BID) and 46.4% (24 mg BID), alongside significant improvements in itch reduction [2]. These findings support the compound's application in preclinical models of AD and other type 2 inflammatory dermatoses, including MC903-induced dermatitis in mice or oxazolone-induced contact hypersensitivity models. The favorable short-term safety profile, characterized by the absence of serious hematologic or hepatic adverse events in the AD trial [2], further supports its utility in chronic dermal inflammation studies where minimizing off-target toxicity is essential.

JAK1 SAR & Medicinal Chemistry Benchmarking

Zemprocitinib's tricyclic core scaffold provides a structurally distinct chemical series for JAK1 inhibitor development and benchmarking [3]. Researchers engaged in structure-based drug design, kinase selectivity profiling, or intellectual property landscaping can utilize zemprocitinib as a reference compound representing the 'Compound 1' series from WO2020088659A1 and US20220009927 [3]. Its potent JAK1 inhibition (5.95 nM) combined with moderate TYK2 activity (119 nM) and reduced JAK2 activity (141.3 nM) offers a selectivity fingerprint that can guide lead optimization efforts toward JAK1-selective or JAK1/TYK2 dual-targeting profiles.

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